molecular formula C19H23N5O B264870 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Cat. No. B264870
M. Wt: 337.4 g/mol
InChI Key: JVMVRIWOASHWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, commonly known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. EGFR is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

BIBX1382 works by binding to the ATP-binding site of the 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
BIBX1382 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BIBX1382 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

BIBX1382 is a potent and selective inhibitor of 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, making it an attractive tool for studying the role of this compound in cancer biology. However, like all small molecule inhibitors, BIBX1382 has limitations. For example, it may have off-target effects on other kinases, leading to unwanted side effects. Additionally, the effectiveness of BIBX1382 may vary depending on the type of cancer and the genetic background of the patient.

Future Directions

There are several future directions for the study of BIBX1382. One area of research is the development of combination therapies that include BIBX1382 and other targeted therapies or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BIBX1382. Finally, the development of more potent and selective 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibitors is an ongoing area of research.

Synthesis Methods

BIBX1382 can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2,4-dichloro-5-methylpyrimidine with butylamine to form 5-butyl-2,4-dichloro-5-methylpyrimidine. This compound is then reacted with 4,7-dimethylquinazoline-2-amine to form the intermediate 5-butyl-2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-one. The final step involves the selective reduction of the quinazoline ring to form BIBX1382.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential use in cancer therapy. In preclinical studies, BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. BIBX1382 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H23N5O/c1-5-6-7-15-13(4)21-19(23-17(15)25)24-18-20-12(3)14-9-8-11(2)10-16(14)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25)

InChI Key

JVMVRIWOASHWIQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC3=C(C=CC(=C3)C)C(=N2)C)C

Canonical SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

Origin of Product

United States

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